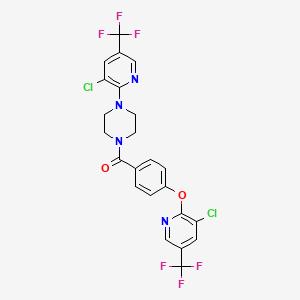

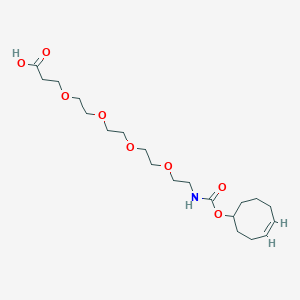

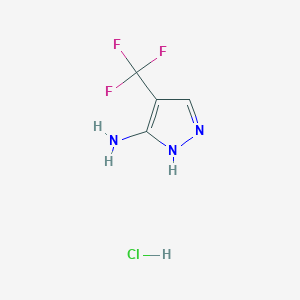

(R)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid” is a chemical compound. It is also known as “®-1-Boc-3-pyrrolidinecarboxylic acid” or “N-Boc-L-β-proline”. Its empirical formula is C10H17NO4 . Another similar compound is “1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid” with the empirical formula C11H19NO4 .

Synthesis Analysis

The synthesis of compounds with the tert-butoxycarbonyl group has been studied extensively. For instance, a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . Another study highlighted the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines .

Molecular Structure Analysis

The tert-butoxycarbonyl group is a protecting group that is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction . The structure of the tert-butoxycarbonyl group is characterized by its empirical formula C5H9O2 .

Chemical Reactions Analysis

The tert-butoxycarbonyl group plays a significant role in chemical reactions. It is used as a protecting group in the synthesis of amines and their derivatives . A study has described a method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with the tert-butoxycarbonyl group vary. For example, “®-1-Boc-3-pyrrolidinecarboxylic acid” is a powder with a melting point of 138-143 °C and is stored at 2-8°C .

科学的研究の応用

Deprotection of Boc Amino Acids and Peptides

The compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures . This method uses a thermally stable ionic liquid, which has low viscosity and high thermal stability . This study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

BOC Deprotection Using Boron Trifluoride Etherate

A mild and efficient procedure is described for the removal of the tert-butoxycarbonyl (BOC) group using boron trifluoride etherate and molecular sieves in dichloromethane at room temperature . The scope of this procedure is explored for the deprotection of a variety of amines including amino acid derivatives .

Nucleophilic Substitution Reaction

The compound can be used in a mechanism of action of a nucleophilic substitution reaction through an intramolecular hydrogen bonding . This could be widely applied in the organic syntheses of particular enantiomers .

Obtaining BOC Derivatives of Amino Acids

It has been shown that BOC derivatives of amino acids can be obtained by the tert-butoxycarbonylation of amino-acid salts with di-tert-butylpyrocarbonate in aqueous organic solutions .

作用機序

The mechanism of action of the tert-butoxycarbonyl group involves its use as a protecting group. It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction . A possible mechanism of dynamic kinetic resolution by the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid has been proposed .

Safety and Hazards

将来の方向性

The tert-butoxycarbonyl group has wide applications in synthetic organic chemistry. Its use in the synthesis of N-heterocycles via sulfinimines offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives . This opens up possibilities for future research and applications in the field of organic synthesis.

特性

IUPAC Name |

(2R)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)6-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYLYGCFFXJNQM-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(C[C@@H]1C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

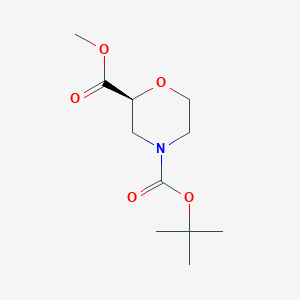

![t-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6361191.png)

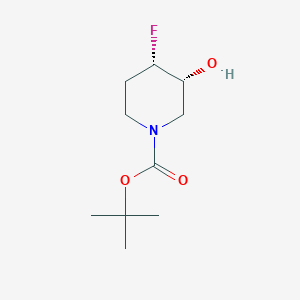

![trans-1-[(t-Butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B6361203.png)

![Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6361231.png)